

Early phase clinical trial results for Vicagrel

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Compound of Interest

Compound Name: *Vicagrel*

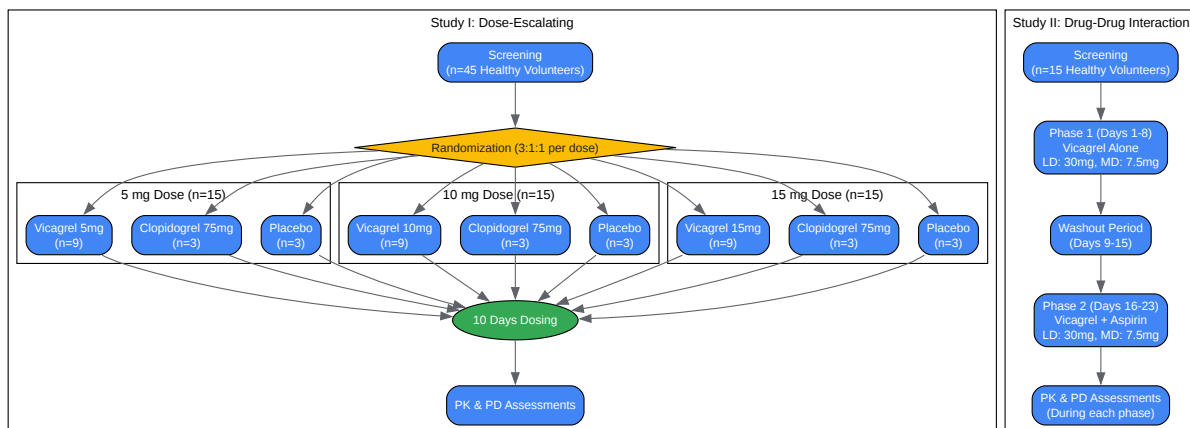
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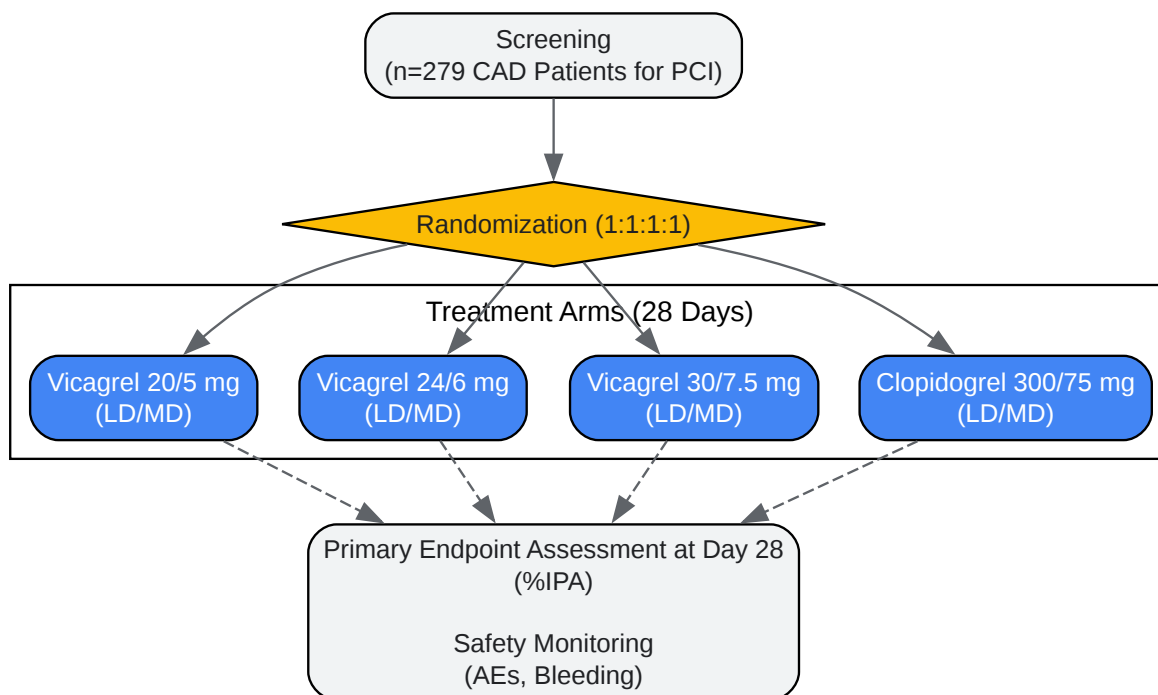
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Core Mechanism of Action and Metabolic Pathway

Vicagrel is a prodrug that, like clopidogrel, is converted to an active metabolite that irreversibly inhibits the P2Y₁₂ receptor on platelets. This inhibition prevents adenosine diphosphate (ADP) from binding to the receptor, thereby blocking a key pathway in platelet activation and aggregation.

A crucial distinction of **Vicagrel** is its metabolic activation pathway. The initial hydrolysis step is catalyzed by esterases, such as carboxylesterase-2 (CES2) or arylacetamide deacetylase (AADAC), rather than the cytochrome P450 (CYP) enzymes, notably CYP2C19, which are central to clopidogrel's activation. This circumvents the issue of "clopidogrel resistance" often observed in individuals with loss-of-function CYP2C19 alleles. **Vicagrel** and clopidogrel share the same subsequent intermediate (2-oxo-clopidogrel) and the same final active metabolite (M15-2).





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